3-(3-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Description
3-(3-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a nitrogen- and sulfur-containing spirocyclic compound characterized by a 1,4-diazaspiro[4.5]decene backbone substituted with a 3-chlorophenyl group and a thione functional group. The compound’s spirocyclic architecture and chloro substitution suggest applications in medicinal chemistry, particularly as a scaffold for bioactive molecules .
Properties
IUPAC Name |
3-(3-chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2S/c15-11-6-4-5-10(9-11)12-13(18)17-14(16-12)7-2-1-3-8-14/h4-6,9H,1-3,7-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIVTQFLVRNBIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC(=S)C(=N2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves a multi-step process. One common method includes the reaction of 3-chlorobenzaldehyde with a suitable amine to form an imine intermediate. This intermediate then undergoes cyclization with a thiourea derivative under acidic conditions to yield the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(3-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
- Molecular Formula : C₁₄H₁₅ClN₂S
- Molecular Weight : 278.8 g/mol
- CAS : 899926-57-9
- Purity : ≥95%
- Available in 250 mg and 1 g quantities .
Methoxyphenyl Derivative
3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
- Molecular Formula : C₁₅H₁₈N₂OS
- Molecular Weight : 274.38 g/mol
- CAS : 52546-93-7
- Purity : Lab-grade (exact purity unspecified)
- Storage : Unspecified
- Key Differences : The methoxy group reduces molecular weight compared to chloro derivatives and introduces electron-donating effects, which may influence solubility and metabolic stability. Priced at €385.00/100 mg .
Bromophenyl Derivatives
3-(4-Bromophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
- Molecular Formula : C₁₄H₁₅BrN₂S
- Molecular Weight : 323.25 g/mol
- CAS : 899935-98-9
- Purity : ≥95%
- Storage : Unspecified
- Key Differences : Bromine’s higher atomic weight and polarizability may enhance halogen bonding in biological targets. This compound is available from suppliers like Hairui Chemical .
Alkyl-Substituted Derivatives
8-tert-Butyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
- Molecular Formula : C₁₉H₂₆N₂S
- Molecular Weight : 322.49 g/mol
- CAS : 918544-98-6
- Purity : Unspecified
- Storage : Unspecified
- This derivative is listed by Parchem Chemicals .
Dichlorophenyl Derivatives
3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
- Molecular Formula : C₁₄H₁₄Cl₂N₂S
- Molecular Weight : 313.25 g/mol (estimated)
- CAS : 899912-50-6
- Key Differences : Dual chloro substituents may enhance lipophilicity and target binding via synergistic electronic effects. Available in research quantities .
Comparative Data Table
Key Findings and Implications
Substituent Effects :
- Chlorine vs. Bromine : Bromine’s larger atomic size may enhance halogen bonding but reduce solubility compared to chlorine.
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (electron-donating) could improve solubility, whereas chloro groups (electron-withdrawing) may enhance binding to electron-rich biological targets.
- Steric Effects : Bulky substituents like tert-butyl improve metabolic stability but may hinder target engagement .
Commercial Availability :
- Chlorophenyl and bromophenyl derivatives are more widely available, reflecting their utility in drug discovery .
Research Gaps :
- Direct data on the 3-chlorophenyl isomer is absent in the provided evidence, necessitating further studies to elucidate its unique properties.
Biological Activity
3-(3-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a heterocyclic compound notable for its unique spirocyclic structure, which incorporates nitrogen and sulfur atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclooxygenase enzymes COX-1 and COX-2, which are crucial in the inflammatory response.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 270.80 g/mol. The presence of the chlorophenyl substituent enhances its interaction with biological targets, making it a subject of interest in drug design.
The primary mechanism of action for this compound involves the inhibition of COX enzymes, leading to a reduction in prostaglandin synthesis. Prostaglandins are mediators of inflammation and pain, thus suggesting that this compound could be beneficial in treating inflammatory conditions and pain management.
Inhibition of Cyclooxygenase Enzymes
Research indicates that this compound effectively inhibits both COX-1 and COX-2 enzymes. This inhibition is significant as it can lead to decreased inflammation and pain relief. The compound's IC50 values for COX inhibition are critical for determining its therapeutic potential.
Anticancer Potential
The structural characteristics of this compound suggest potential anticancer properties. Similar compounds have shown cytotoxic effects against various cancer cell lines, indicating that further studies on this compound could reveal significant anticancer activities .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione | Different spiro structure; additional nitrogen atoms | Potential anticancer properties |
| Spiropyrimidine-2-thione derivatives | Similar thione functionality | Antimicrobial activity |
| Spiroindole and spirooxindole scaffolds | Different core structures | Diverse biological activities |
The unique combination of diaza and thione functionalities within the spirocyclic framework of this compound imparts distinct chemical reactivity compared to other similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Anti-inflammatory Studies : Research has demonstrated that compounds with similar structures can significantly reduce inflammation markers in vitro and in vivo models.
- Cytotoxicity Assessments : Investigations into related diazaspiro compounds have shown selective cytotoxic effects against melanoma cells, suggesting that this compound may also exhibit similar properties.
Future Directions
Given its promising biological activity, future research should focus on:
- In-depth Mechanistic Studies : Understanding the detailed interactions at the molecular level with COX enzymes and other biological targets.
- In Vivo Efficacy : Conducting animal studies to evaluate the therapeutic potential and safety profile.
- Structure-Activity Relationship (SAR) Studies : Exploring modifications to enhance potency and selectivity against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
